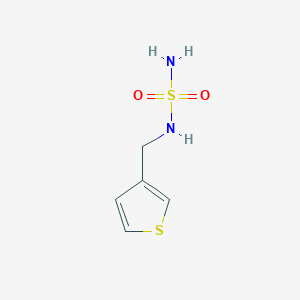

N-(3-Thienylmethyl)sulfamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2S2 |

|---|---|

Molecular Weight |

192.3 g/mol |

IUPAC Name |

3-[(sulfamoylamino)methyl]thiophene |

InChI |

InChI=1S/C5H8N2O2S2/c6-11(8,9)7-3-5-1-2-10-4-5/h1-2,4,7H,3H2,(H2,6,8,9) |

InChI Key |

BIYRLLYJHRZROI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CNS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Pathways for N 3 Thienylmethyl Sulfamide and Analogues

Classical and Direct Synthesis Methods

Traditional approaches to forming the sulfamide (B24259) bond often involve direct condensation of amines with sulfur-containing electrophiles. These methods are well-established and widely used for their straightforwardness.

Condensation of Thienylmethylamine with Sulfur Halides

The direct reaction of a thienylmethylamine with a sulfuryl halide, such as sulfuryl chloride (SO₂Cl₂), represents a classical method for the synthesis of sulfamides. This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfuryl halide, leading to the displacement of the halide ions and the formation of the S-N bond. The use of a base is typically required to neutralize the hydrogen halide byproduct generated during the reaction.

While this method is direct, the high reactivity of sulfuryl chloride can sometimes lead to the formation of side products, and control of the reaction stoichiometry is crucial to avoid the formation of undesired bis-sulfonated products.

Reaction with Sulfonyl Chlorides

A common and versatile method for the synthesis of sulfonamides, including N-thienylmethyl substituted analogues, is the reaction of an amine with a sulfonyl chloride. sigmaaldrich.com This reaction, often referred to as sulfonylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide bond and the elimination of hydrogen chloride. google.commagtech.com.cn The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced.

For instance, the synthesis of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide has been reported by reacting N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine with para-toluene sulfonyl chloride in a chloroform (B151607) and water mixture at room temperature. google.com This highlights the applicability of this method for preparing more complex, substituted thienylmethyl sulfonamides. The choice of solvent and base can be optimized to improve reaction yields and purity.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine | para-Toluene sulfonyl chloride | N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide | Chloroform, water, room temperature | 84% google.com |

| 3-Bromomethyl-thiophene | N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide | N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide | Ethanol, reflux | 78% google.com |

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for constructing sulfamide and sulfonamide linkages. These modern strategies often offer milder reaction conditions, broader functional group tolerance, and access to a wider range of molecular architectures.

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry for Unsymmetrical Sulfamide Construction

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for the reliable and efficient formation of S-N bonds. rsc.orgeurekalert.org This methodology is particularly useful for the synthesis of unsymmetrical sulfamides. rsc.org The SuFEx reaction involves the exchange of a fluorine atom on a sulfur(VI) fluoride (B91410) hub with a nucleophile, such as an amine. cshl.edu This process is known for its high efficiency, broad scope, and the formation of stable covalent linkages. rsc.orgeurekalert.org

The use of SuFEx allows for a modular "plug-and-play" approach to synthesize diverse libraries of sulfamides by reacting various amines with a sulfamoyl fluoride or a related SuFExable hub. jk-sci.com Recent developments have introduced methods that activate sulfamoyl fluorides with agents like calcium triflimide and DABCO, enabling the reaction to proceed at room temperature under mild conditions. nih.gov This advancement expands the utility of SuFEx for creating a wide array of nitrogen-based S(VI) compounds, including those with thienylmethyl moieties. nih.gov

| SuFEx Hub | Nucleophile | Catalyst/Activator | Product Type |

| Sulfamoyl fluoride | Primary/Secondary Amines | Calcium triflimide, DABCO | Unsymmetrical Sulfamides nih.gov |

| SO₂F₂ | Amines | Base | Symmetrical Sulfamides eurekalert.org |

| Aryl Fluorosulfate | Amines | Base | Sulfamates jk-sci.com |

Oxidative Approaches for Sulfamide Formation

Oxidative methods provide an alternative route to sulfamides and sulfonamides, often starting from more reduced sulfur precursors like thiols. nih.gov These reactions typically involve the in-situ generation of a reactive sulfonyl intermediate, which then reacts with an amine.

A notable example is the oxidative functionalization of thiols using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). nih.gov This method allows for the one-pot synthesis of various sulfonyl derivatives, including sulfonamides, under mild conditions. nih.gov The process involves the oxidation of the thiol to a sulfonyl bromide intermediate, which subsequently reacts with an amine to furnish the desired sulfonamide. This approach has been shown to be compatible with a variety of functional groups. nih.gov Another strategy involves the iodine-mediated synthesis of N-unsubstituted sulfonamides from thiols and ammonia. nih.gov

| Sulfur Source | Oxidant System | Amine | Product Type |

| Thiol | DMSO/HBr | Primary/Secondary Amine | Sulfonamide nih.gov |

| Thiol | I₂/tBuOOH | Ammonia | Primary Sulfonamide nih.gov |

| Thiol | Hypervalent Iodine Reagent | Ammonia | N-unsubstituted Sulfonamide nih.gov |

Cascade Reactions in Cyclic Sulfonamide Synthesis

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules, including cyclic sulfonamides. york.ac.uk These reactions can lead to the rapid construction of intricate molecular scaffolds from simple starting materials. nih.gov

An electrooxidative radical cascade cyclization of 1,6-enynes has been developed to access sulfonamides containing medium-sized rings. nih.govgoettingen-research-online.de This method involves the generation of a sulfonyl radical which then participates in a series of cyclization events to form bridged or fused ring systems. nih.govgoettingen-research-online.de While not directly reported for N-(3-Thienylmethyl)sulfamide, the tolerance of this methodology for various sulfonyl precursors, including those derived from thiophene (B33073), suggests its potential applicability for synthesizing cyclic analogues. goettingen-research-online.de Another approach utilizes cascade reactions for the ring expansion of lactams to form macrocyclic sulfonamides, demonstrating the versatility of cascade strategies in sulfonamide synthesis. york.ac.uk

| Reaction Type | Starting Materials | Key Features | Product Type |

| Electrooxidative Radical Cascade | 1,6-enynes, Sulfinates | Metal-free, oxidant-free, medium-sized rings nih.govgoettingen-research-online.de | Bridged/Fused Cyclic Sulfonamides nih.govgoettingen-research-online.de |

| Ring Expansion Cascade | Lactams, Sulfonylating Agents | Access to macrocyclic sulfonamides york.ac.uk | Macrocyclic Sulfonamides york.ac.uk |

One-Pot Multicomponent Methodologies

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While a specific one-pot multicomponent synthesis for this compound is not extensively documented in peer-reviewed literature, the principles of MCRs have been successfully applied to the synthesis of various thienyl-containing heterocyclic systems. These established methodologies suggest the feasibility of developing a similar approach for the target sulfamide.

For instance, one-pot syntheses have been developed for thieno[2,3-b]indole dyes through the reaction of sulfur, acetophenones, and indoles, demonstrating the construction of the thiophene ring system in a multicomponent fashion. google.com Similarly, fully substituted 1,3-thiazoles bearing a lawsone moiety have been synthesized via a one-pot reaction of arylglyoxals, lawsone, and thiobenzamides. google.com The synthesis of various pyridine derivatives has also been achieved through one-pot, three-component condensation reactions. googleapis.com

These examples, while not directly yielding a sulfamide, highlight the utility of MCRs in efficiently creating complex molecules containing a thiophene or related heterocyclic scaffold. A hypothetical one-pot synthesis for this compound could be envisioned to involve the reaction of a sulfur source, a suitable C3-synthon, an amino-group donor, and a precursor to the methylsulfamide moiety, all combined in a single reaction vessel. The development of such a process would offer significant advantages in terms of efficiency, reduced waste, and operational simplicity compared to traditional multi-step syntheses.

Synthesis of Thienyl-Containing Sulfamide Derivatives and Related Scaffolds

The synthesis of sulfamides containing a thienyl group can be accomplished through various established chemical transformations. These methods typically involve the reaction of a thienylmethylamine derivative with a sulfonylating agent or the coupling of a thienyl-containing precursor with a sulfamide moiety.

A relevant example is the synthesis of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide, a precursor for thieno[3,2-c]pyridine. justia.com This multi-step process begins with the formation of a Schiff base between 3-thienaldehyde and aminoacetaldehyde dimethyl acetal, which is then reduced with sodium borohydride (B1222165) to yield N-[2,2-(dimethoxy)]-ethyl-(3-thienyl)methylamine. Subsequent reaction of this amine with para-toluene sulfonyl chloride furnishes the desired N-(3-thienyl)methyl-substituted sulfonamide. justia.com This general approach, involving the formation of a C-N bond followed by sulfonylation, is a common strategy for preparing N-alkylated sulfonamides.

Furthermore, the synthesis of various aryl- and heteroaryl-substituted thienylsulfonamides has been achieved via Suzuki cross-coupling reactions. This method allows for the direct arylation of unprotected thienylsulfonamides with organotrifluoroborates, tolerating a wide range of functional groups. While this specific example focuses on substitution on the thiophene ring rather than the sulfamide nitrogen, it demonstrates a powerful method for functionalizing thienylsulfonamide scaffolds.

The synthesis of N-(5-Chlorothiophen-2-ylsulfonyl)indoline-1-carboxamide provides another example of building complex molecules around a thienylsulfonamide core. This highlights the versatility of the thienylsulfonamide moiety as a building block in organic synthesis.

The following table summarizes examples of synthesized thienyl-containing sulfamide derivatives and related compounds, showcasing the variety of synthetic approaches employed.

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| N-(3-thienyl)-methyl-N-[2,2-(dimethoxy)]-ethyl-para-toluene sulfonamide | 3-Thienaldehyde, Aminoacetaldehyde dimethyl acetal, p-Toluene sulfonyl chloride | Reductive amination, Sulfonylation | justia.com |

| 7-[N-(2-thienylmethyl)sulfamoylamino]-3-cephem-4-carboxylic acid | 7-Amino-3-cephem-4-carboxylic acid derivative, N-(2-thienylmethyl)sulfamoyl precursor | Amide coupling | beilstein-journals.org |

| 5-(2,5-Dimethoxyphenyl)thienyl-2-sulfonamide | 5-Bromothiophene-2-sulfonamide, (2,5-Dimethoxyphenyl)boronic acid | Suzuki cross-coupling | |

| N-(5-Chlorothiophen-2-ylsulfonyl)indoline-1-carboxamide | 5-Chlorothiophene-2-sulfonamide, Indoline, Diphenyl carbonate | Carbamoylation |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Sulfamide (B24259) Moiety

The sulfamide group, while generally stable, can undergo oxidation under specific conditions. The sulfur atom in the sulfamide is in its highest oxidation state (S(VI)), but the nitrogen atoms can be oxidized.

Common oxidation reactions involving sulfonamides can lead to the formation of different products depending on the oxidizing agent used. For instance, treatment with organic peracids, such as meta-chloroperbenzoic acid (m-CPBA), or inorganic oxidants like hydrogen peroxide can lead to the formation of N-oxides. google.com More specialized oxidation methods can convert sulfonamides into N-sulfonylimines. researchgate.net A practical, metal-free system using N-hydroxyphthalimide (NHPI) as a mediator has been shown to effectively oxidize sulfonamides to N-sulfonylimines under mild conditions. researchgate.net

Enzymatic oxidation is another relevant pathway. Versatile peroxidases (VP) have been shown to oxidize various sulfonamide antibiotics, achieving high conversion levels. unam.mx While specific studies on N-(3-Thienylmethyl)sulfamide are not detailed, the general reactivity of the sulfonamide class suggests its susceptibility to similar enzymatic transformations. unam.mx The reaction products of such oxidations can sometimes exhibit different biological activities than the parent compounds. unam.mx

Table 1: Examples of Oxidation Reactions of Sulfonamides

| Oxidizing System | Product Type | Reference |

|---|---|---|

| Organic Peracids (e.g., m-CPBA) | N-Oxides | google.com |

| Hydrogen Peroxide (H₂O₂) | N-Oxides | google.com |

| NHPI/PhI(OAc)₂ | N-Sulfonylimines | researchgate.net |

Nucleophilic Substitution Processes

The sulfamide moiety can participate in nucleophilic substitution reactions, although its reactivity differs from that of other sulfonyl compounds. Generally, the sulfonyl group deactivates the adjacent α-position towards nucleophilic displacement. scispace.com However, the sulfonamide group itself can act as a leaving group under certain conditions or be the site of substitution. scispace.com

A key aspect of sulfonamide chemistry is its role in activating aromatic rings for nucleophilic aromatic substitution (SNAr). acs.org The strongly electron-withdrawing nature of the sulfonamide group can facilitate the displacement of leaving groups, such as halides, from an attached aryl ring under mild conditions. acs.org

Direct substitution at the sulfamide nitrogen is also possible. The poorly nucleophilic NH₂ group can be activated, for example by a pyrylium (B1242799) salt, to facilitate its conversion into a better leaving group, enabling subsequent reaction with various nucleophiles. nih.gov This strategy allows for the synthesis of complex sulfonamides, sulfonates, and other sulfur(VI) derivatives. nih.gov

The mechanism of nucleophilic substitution at the tetrahedral sulfur center is complex and can proceed through either a synchronous SN2-like mechanism with inversion of configuration or a two-step associative-eliminative (A-E) mechanism involving a hypervalent sulfurane intermediate. mdpi.com

Reactions with Organometallic Reagents

Reactions involving organometallic reagents are crucial for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reagents are primarily used in cross-coupling reactions to modify the thienyl ring.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the arylation and heteroarylation of thienylsulfonamides. acs.org This palladium-catalyzed reaction typically involves coupling a halogenated thienylsulfonamide with an organoboron reagent, such as an arylboronic acid or aryltrifluoroborate. acs.org The use of aryltrifluoroborates is often favored as they are stable, air- and moisture-tolerant reagents that can avoid side reactions like homocoupling commonly seen with boronic acids. acs.org A typical reaction would employ a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. acs.org

Furthermore, organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are fundamental in the synthesis of primary sulfonamides from sulfinylamine precursors. acs.orgnih.gov In these reactions, the organometallic reagent acts as a nucleophile, attacking the sulfur center of the sulfinylamine. acs.orgnih.gov This highlights the utility of organometallics in constructing the core sulfonamide structure. The nucleophilic character of these reagents is central to their reactivity, enabling them to add to electrophilic centers. libretexts.orgmsu.edulibretexts.org

Table 2: Optimized Conditions for Suzuki Coupling of a Thienylsulfonamide

| Catalyst | Base | Solvent | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | Dioxane/H₂O | 100 | Good to excellent yields | acs.org |

| Pd(PPh₃)₄ (5 mol %) | K₂CO₃ | Dioxane/H₂O | 100 | Low yield | acs.org |

| Pd(PPh₃)₄ (5 mol %) | Cs₂CO₃ | Dioxane/H₂O | 100 | Low yield | acs.org |

Acid-Base Properties and Deprotonation Chemistry of the Sulfamide Moiety

The sulfamide group possesses an acidic proton on one of the nitrogen atoms. The powerful electron-withdrawing effect of the sulfonyl (-SO₂) group significantly increases the acidity of the N-H proton compared to a typical amine. researchgate.net This makes the sulfonamide nitrogen acidic enough to be deprotonated by moderately strong bases. researchgate.net

The acidity of a compound is quantified by its pKa value, which is the pH at which the compound is 50% deprotonated. organicchemistrydata.org For this compound, the predicted pKa is approximately 10.83. chemicalbook.com This value indicates it is a weak acid, but significantly more acidic than simple amines, whose conjugate acids typically have pKa values around 10-11 (making the amines themselves basic). libretexts.orgalfa-chemistry.com The stability of the resulting conjugate base (anion) is enhanced by resonance, where the negative charge is delocalized over the sulfonyl group's oxygen atoms and the nitrogen atom. researchgate.net

This deprotonation is a key step in many reactions of sulfonamides. For example, the anionic sulfonamide formed upon deprotonation is often the active species in coordination with metal centers or in certain nucleophilic reactions. sjp.ac.lk The acidity of the sulfonamide proton can be influenced by substituents on the aromatic or heterocyclic ring attached to the sulfonyl group. researchgate.net

Table 3: Comparative Acidity of Nitrogen-Containing Functional Groups

| Functional Group | Characteristic | Typical pKa of Conjugate Acid | Basicity | Reference |

|---|---|---|---|---|

| Amine (Alkyl) | Basic | ~10-11 | Basic | libretexts.org |

| Amide | Non-basic | ~ -1 | Not basic | libretexts.org |

| Sulfonamide (Primary) | Weakly Acidic | ~10 (for the N-H proton) | N-H is acidic | researchgate.netchemicalbook.com |

Insights into Sulfur(IV) and Sulfur(VI) Center Reactivity

The sulfur atom in this compound is a hexavalent sulfur (S(VI)) center. The reactivity of such centers is a cornerstone of modern organic synthesis, particularly with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. chemrxiv.orgtheballlab.com S(VI) fluorides, such as sulfonyl fluorides (-SO₂F), are stable yet reactive electrophiles that can react with nucleophiles to form sulfonamides, sulfamates, and other S(VI) compounds. chemrxiv.orgtheballlab.com

The electrophilicity of the S(VI) center in a sulfonyl group is influenced by the atoms attached to it. For example, the reactivity of S(VI) fluorides decreases as the adjacent atom changes from carbon (in sulfonyl fluorides) to oxygen (in fluorosulfates) to nitrogen (in sulfamoyl fluorides), due to increased resonance donation into the sulfur center. chemrxiv.org This highlights the electronic environment's crucial role in modulating the reactivity of the S(VI) center. S(VI) electrophiles have been shown to react with various biological nucleophiles, including lysine, tyrosine, and histidine residues in proteins. nih.gov

While the sulfamide itself contains an S(VI) center, related S(IV) species are important synthetic precursors. For instance, thionyl fluoride (SOF₂), an S(IV) hub, can be used to synthesize sulfinamides (an S(IV) species), which can then be readily oxidized to the corresponding S(VI) sulfonamides. bohrium.com This provides a pathway to access the sulfonamide structure through manipulation of the sulfur oxidation state. Transformations of related S(VI) compounds like sulfonimidates, which can convert to sulfonamides under heat, also provide insight into the dynamic nature of the S(VI) center. rsc.org

In-depth Analysis of this compound Proves Elusive in Publicly Available Scientific Literature

A comprehensive review of available scientific databases and chemical literature has revealed a significant lack of specific empirical data for the chemical compound this compound. Despite extensive searches for its structural and spectroscopic properties, detailed experimental findings necessary for a thorough analysis are not present in the public domain.

The investigation sought to build a detailed profile of this compound, focusing on its structural confirmation and solid-state characteristics as outlined in a structured scientific format. This included methodologies for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction analysis. However, no specific datasets, such as NMR chemical shifts, IR absorption frequencies, mass spectra, or crystallographic information (e.g., unit cell dimensions, bond lengths, and angles), could be located for this particular molecule.

While the broader class of sulfonamides is well-documented, with numerous studies detailing their synthesis, characterization, and biological activities, this body of research does not extend to the specific N-(3-Thienylmethyl) derivative. paom.pltandfonline.comresearchgate.nettandfonline.comsci-hub.se For instance, general characteristics of the sulfonamide group are known. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. paom.pl Spectroscopic techniques are routinely used to characterize these compounds. researchgate.netsci-hub.se

Similarly, while there is information on related but distinct molecules such as 4-Chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide and various other thiophene-containing sulfonamides, smolecule.comevitachem.comdiva-portal.orgevitachem.com the strict focus on this compound precludes the use of this data as a substitute.

The absence of specific empirical data for this compound highlights a gap in the current chemical literature. Consequently, the compilation of a detailed scientific article, complete with data tables and in-depth analysis of its structural and spectroscopic features, is not feasible at this time.

Structural Elucidation and Spectroscopic Characterization

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the crystal packing of sulfonamides. The hydrogen-bond connectivity in the crystal structures of sulfonamides can be deciphered and described using graph set notation. nih.gov In N-(3-Thienylmethyl)sulfamide, the sulfamide (B24259) group (-SO₂NH₂) provides both hydrogen bond donors (the NH protons) and acceptors (the sulfonyl oxygen atoms and the nitrogen atom). This duality allows for the formation of extensive and varied hydrogen bonding networks.

The potential hydrogen bond donors and acceptors within the this compound molecule are summarized in the table below.

| Potential Donors | Potential Acceptors |

| Amine (N-H) | Sulfonyl (S=O) |

| Sulfonyl (S=O) | |

| Amine (N) | |

| Thiophene (B33073) Ring (π-system) |

The specific hydrogen-bonding pattern can vary between different polymorphs of the same compound, as seen in other sulfonamides like sulfamethoxydiazine. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. iucr.org This method maps the electron distribution of a molecule in a crystal to generate a surface that provides a detailed picture of all intermolecular contacts. The analysis involves generating a dnorm surface, where red spots indicate close contacts (shorter than van der Waals radii) and blue spots represent longer contacts. Two-dimensional fingerprint plots are also generated, which summarize the distribution of intermolecular contacts.

For sulfonamide derivatives, Hirshfeld surface analysis typically reveals that the most significant contributions to crystal packing arise from H···H, O···H, and C···H contacts. iucr.orgresearchgate.net In a related sulfonamide, the Hirshfeld surface analysis indicated that the most important contributions to the crystal packing are from H···H (37.2%), C···H (30.7%), and O···H (24.9%) interactions. iucr.org Given the structure of this compound, a similar distribution of contacts is anticipated. The presence of the thiophene ring may also introduce S···H contacts.

The table below presents a hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar structures. iucr.orgresearchgate.netmdpi.com

| Interaction Type | Percentage Contribution (%) |

| H···H | ~35-40% |

| O···H / H···O | ~25-30% |

| C···H / H···C | ~20-25% |

| S···H / H···S | ~5-10% |

| Other (N···H, C···C) | <5% |

The shape index and curvedness plots, derived from Hirshfeld analysis, can further elucidate the nature of these interactions, such as identifying potential π-π stacking involving the thiophene rings. mdpi.com

Advanced Structural Probes in Chemical Systems

The comprehensive structural characterization of this compound relies on a combination of advanced analytical techniques. These probes provide detailed information about the molecule's conformation, electronic structure, and intermolecular interactions in both the solid and solution states.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise bond lengths, bond angles, and torsion angles, and it is the primary source of data for understanding hydrogen bonding networks and performing Hirshfeld surface analysis. biointerfaceresearch.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a crucial tool for elucidating the structure in solution. slu.se For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms, while advanced 2D NMR techniques like NOESY could provide information about through-space interactions and the molecule's preferred conformation in solution. NMR can also be used to study hydrogen bonding in solution. slu.se

Computational Methods , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. biointerfaceresearch.com DFT calculations can be used to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com These calculations can provide insights into the molecule's reactivity and potential interaction sites.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in the molecule. mdpi.com For this compound, characteristic vibrational bands for the N-H, S=O, and C-S bonds would be expected, and shifts in these bands can indicate involvement in hydrogen bonding.

Together, these advanced structural probes offer a multi-faceted approach to characterizing this compound, providing a deep understanding of its chemical nature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. It is instrumental in predicting a variety of molecular properties, including geometry, reactivity, and spectroscopic signatures, by approximating the electron density of the system.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wpmucdn.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.compku.edu.cn The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. ajchem-a.comscholarsresearchlibrary.com A smaller energy gap generally implies higher reactivity. scholarsresearchlibrary.comwuxiapptec.com

Computational studies on thiophene (B33073) sulfonamide derivatives using DFT at the B3LYP/6-311G(d,p) level of theory have provided detailed insights into their electronic characteristics. mdpi.com The distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. For many thiophene sulfonamides, the HOMO is typically localized over the thiophene and phenyl rings, while the LUMO is distributed across the sulfonamide group and the aromatic systems. This distribution facilitates intramolecular charge transfer, a key feature for bioactivity. scholarsresearchlibrary.com

Global reactivity descriptors, which are derived from HOMO and LUMO energies, help to quantify and compare the chemical behavior of different analogues. ajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiophene Sulfonamide Analogue

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -3.68 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 4.74 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 8.42 |

| Ionization Potential (I) | -EHOMO | 3.68 |

| Electron Affinity (A) | -ELUMO | -4.74 |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | 0.53 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 4.21 |

| Electrophilicity (ω) | µ² / 2η | 0.03 |

Data is representative of calculations performed on related sulfonamide structures. ajchem-a.com

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com Using DFT methods, researchers can calculate key geometrical parameters such as bond lengths, bond angles, and dihedral (torsion) angles for N-(3-Thienylmethyl)sulfamide and its analogues. mdpi.comsemanticscholar.org

For instance, in a series of thiophene sulfonamide derivatives, the calculated bond length for the S=O bond in the sulfonamide group is consistently around 1.45-1.46 Å, and the S–NH₂ bond is approximately 1.67-1.68 Å. semanticscholar.org The bond angles around the sulfur atom, such as O=S=O, are calculated to be in the range of 120.46–121.18°, which aligns closely with experimental values. mdpi.com

Beyond finding a single stable structure, computational methods can explore the entire conformational landscape of a molecule. nih.gov This involves identifying various low-energy conformers and understanding the energy barriers between them, which is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

Table 2: Selected Optimized Geometrical Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

|---|---|---|---|

| Bond Length | S=O | 1.45 - 1.46 Å | ~1.42 Å |

| S–N (sulfonamide) | 1.67 - 1.68 Å | ~1.64 Å | |

| S–C (thiophene) | 1.73 - 1.75 Å | - | |

| Bond Angle | O=S=O | 120.46 - 121.18° | ~123.1° |

| O=S–N | 105.04 - 111.26° | ~105.4° |

Data derived from DFT B3LYP/6-311G(d,p) calculations on thiophene sulfonamide analogues. mdpi.comsemanticscholar.org

DFT calculations are widely used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. q-chem.comchemrxiv.org These theoretical spectra serve as a valuable tool for validating the structures of newly synthesized compounds by comparing them with experimental data. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry is a true energy minimum. mdpi.com

For thiophene sulfonamide derivatives, DFT calculations can predict the vibrational frequencies of key functional groups. mdpi.com For example, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group are predicted in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide group are also readily identified. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By comparing the calculated chemical shifts with experimental results, researchers can confirm the molecular structure and assign specific signals to the corresponding atoms in the molecule. researchgate.net

Table 3: Predicted IR Vibrational Frequencies for Key Functional Groups in Sulfonamides

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ (Sulfonamide) | 3590 - 3610 |

| C-H Stretch | Aromatic/Thiophene | 3050 - 3150 |

| S=O Asymmetric Stretch | -SO₂- | 1310 - 1320 |

| S=O Symmetric Stretch | -SO₂- | 1143 - 1155 |

| S-N Stretch | -SO₂-N- | 895 - 914 |

Data derived from DFT calculations on related sulfonamide structures. mdpi.comrsc.org

Molecular Modeling and Docking Studies for Chemical Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is essential for understanding the potential mechanism of action of a compound at the atomic level. nih.gov

For this compound and its analogues, docking studies are performed to predict their binding affinity and interaction patterns within the active site of a target protein. unar.ac.id The process involves preparing the 3D structure of the protein, often obtained from the Protein Data Bank (PDB), and then computationally placing the ligand into the binding pocket. nih.govmdpi.com The resulting poses are scored based on factors like intermolecular forces, and the best-scoring poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

These studies have shown that the sulfonamide moiety is often crucial for binding, frequently forming hydrogen bonds with amino acid residues in the active site. ogu.edu.tr The thiophene ring can engage in hydrophobic or π-π interactions, anchoring the molecule within the binding pocket. diva-portal.org The results of docking studies provide a structural basis for the observed biological activity and guide the design of new analogues with improved potency and selectivity. ukm.my

Table 4: Representative Molecular Docking Results for a Ligand in a Protein Active Site

| Parameter | Description | Typical Value |

|---|---|---|

| Binding Affinity/Energy | An estimation of the binding strength between the ligand and protein. | -6.8 to -8.5 kcal/mol |

| Hydrogen Bonds | Number and type of H-bonds formed with active site residues. | 2-4 bonds |

| Hydrophobic Interactions | Interactions with nonpolar residues (e.g., Leu, Val, Ile). | Present |

| π-π Stacking | Aromatic ring interactions with residues like Phe, Tyr, Trp. | Often Present |

Values are representative of docking studies on sulfonamide analogues. unar.ac.idukm.my

Predictive Computational Chemistry in Synthetic Design

Modern computational chemistry extends beyond analysis to prediction, playing a crucial role in the design of synthetic pathways. arxiv.orgfrontiersin.org Instead of relying solely on trial-and-error, chemists can use predictive models to assess the synthetic accessibility of a target molecule like this compound. mdpi.com

These predictive tools are often built on vast reaction knowledge graphs extracted from chemical literature and patents. csmres.co.uk By applying machine learning algorithms and rule-based systems, these programs can perform retrosynthetic analysis, breaking down the target molecule into simpler, commercially available precursors. csmres.co.uk The models can suggest potential reaction steps, predict their outcomes, and even estimate reaction conditions. This computational approach helps chemists to identify the most efficient, cost-effective, and environmentally friendly routes to synthesize novel compounds, accelerating the design-make-test-analyze cycle in drug discovery. csmres.co.uk

Structure-Activity Relationship (SAR) Studies in Sulfonamide Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound correlates with its biological activity. collaborativedrug.com By synthesizing and testing a series of related analogues, researchers can identify which parts of the molecule are essential for its function. Computational methods can significantly enhance SAR studies by providing a rationale for the observed trends. nih.gov

For sulfonamide analogues containing a thiophene ring, SAR studies have revealed several key insights. benthamdirect.com For example, the nature and position of substituents on both the thiophene and any other aromatic rings can dramatically influence activity. sci-hub.se In some series, the introduction of electron-withdrawing or electron-donating groups can modulate binding affinity and selectivity for a target protein. sci-hub.senih.gov The sulfonamide group itself is often a critical pharmacophore, and modifications to this group can lead to significant changes in activity. nih.gov These systematic studies provide a roadmap for optimizing lead compounds, guiding chemists in making targeted structural modifications to enhance potency and other desirable properties. nih.gov

Design, Synthesis, and Exploration of N 3 Thienylmethyl Sulfamide Derivatives and Analogues

Structural Modifications of the Thienyl Moiety

Substituent Effects on Reactivity and Properties

The introduction of substituents onto the thiophene (B33073) ring of N-(3-thienylmethyl)sulfamide can profoundly alter its chemical reactivity and physical properties. The nature and position of these substituents dictate their influence, which can be broadly categorized into electronic and steric effects.

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the thiophene ring. This enhanced nucleophilicity generally activates the ring towards electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density, deactivating the ring towards electrophiles but making it more susceptible to nucleophilic attack.

Steric hindrance from bulky substituents can impede the approach of reagents, thereby slowing down reaction rates or directing reactions to less hindered positions. This effect is particularly important in the design of derivatives where specific regioselectivity is desired.

Table 1: Predicted Effects of Substituents on the Thienyl Moiety of this compound

| Substituent (at C5) | Electronic Effect | Predicted Reactivity towards Electrophiles | Predicted Change in Acidity of Sulfamide (B24259) N-H |

|---|---|---|---|

| -CH₃ | Electron-donating | Increased | Decreased |

| -OCH₃ | Electron-donating | Increased | Decreased |

| -Cl | Electron-withdrawing | Decreased | Increased |

Exploration of Isomeric Forms and Positional Isomers

The position of the methylsulfamide group on the thiophene ring is a key determinant of the compound's properties. While this article focuses on the 3-thienylmethyl isomer, the 2-thienylmethyl isomer is also a synthetically accessible and important analogue.

The reactivity of the thiophene ring towards electrophilic substitution is highest at the C2 and C5 positions due to the stabilizing effect of the sulfur atom on the intermediate carbocation. Consequently, the 2-thienyl isomer is generally more reactive than the 3-thienyl isomer in such reactions. This difference in reactivity can be exploited to achieve selective functionalization of one isomer over the other.

Structural Modifications of the Sulfamide Moiety

The sulfamide group is a versatile functional group that can be readily modified to generate a diverse range of derivatives with tailored properties.

N-Substitution Patterns and Their Synthetic Routes

The nitrogen atoms of the sulfamide moiety in this compound can be substituted with one or more groups, leading to secondary, tertiary, or even quaternary sulfamides. The degree and nature of N-substitution significantly impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Common synthetic routes to N-substituted derivatives involve the reaction of a primary or secondary amine with a sulfamoyl chloride. For instance, N-alkyl-N'-(3-thienylmethyl)sulfamides can be prepared by reacting 3-thienylmethylamine (B1225077) with an N-alkylsulfamoyl chloride. Alternatively, direct alkylation of this compound can be achieved using an appropriate alkyl halide in the presence of a base.

More advanced methods, such as the use of N-silylamines, have been developed for the efficient preparation of sulfonamides. These methods often proceed under mild conditions and offer high yields. jddtonline.info

Formation of Unsymmetrical Sulfamides

Unsymmetrical sulfamides, where the two nitrogen atoms bear different substituents, are of particular interest due to their potential for introducing diverse functionalities into a single molecule. A powerful and modern approach for the synthesis of unsymmetrical sulfamides is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. chemrxiv.orgnih.gov This method involves the reaction of a sulfamoyl fluoride with an amine, offering high efficiency and a broad substrate scope. chemrxiv.orgnih.gov

For example, 3-thienylmethylamine can be reacted with sulfuryl fluoride to generate the corresponding sulfamoyl fluoride intermediate. Subsequent reaction with a different primary or secondary amine yields the desired unsymmetrical sulfamide. This sequential approach allows for precise control over the substitution pattern.

Table 2: Representative Synthetic Routes to Unsymmetrical this compound Derivatives

| Reactant 1 | Reactant 2 | Method | Product |

|---|---|---|---|

| 3-Thienylmethylamine | N-Alkylsulfamoyl chloride | Standard amidation | N-Alkyl-N'-(3-thienylmethyl)sulfamide |

| This compound | Alkyl halide / Base | N-Alkylation | N-Alkyl-N-(3-thienylmethyl)sulfamide |

Note: This table illustrates general synthetic strategies. Specific reaction conditions and yields would need to be optimized for each derivative.

Cyclization to Sultams and Other Cyclic Sulfamides

Intramolecular cyclization of this compound derivatives can lead to the formation of sultams, which are cyclic sulfonamides. These rigidified structures are of great interest in medicinal chemistry as they can enforce specific conformations, potentially leading to enhanced biological activity. nih.govresearchgate.netnih.govchemrxiv.org

The synthesis of thieno-fused sultams can be envisioned through several strategies. One approach involves the functionalization of the thiophene ring with a suitable electrophilic center that can undergo intramolecular reaction with the sulfamide nitrogen. For instance, if a haloalkyl group is introduced at the 2- or 4-position of the thiophene ring, subsequent base-mediated cyclization could yield the corresponding sultam.

Another strategy involves the intramolecular C-H amidation of a pre-functionalized sulfamide. This can be achieved using various catalytic systems, including iron-catalyzed reactions, to promote the formation of the S-N-C cycle. researchgate.net The regioselectivity of such cyclizations would be dependent on the specific catalyst and the electronic properties of the thiophene ring. The formation of five- or six-membered sultam rings is generally favored in these transformations. researchgate.netresearchgate.net

Conjugate and Hybrid Chemical Systems

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research on this compound within the contexts of Schiff base complexes, metal coordination chemistry, and its direct integration into complex heterocyclic frameworks. While the broader classes of sulfamides and sulfonamides are extensively studied in these areas, research focusing specifically on the N-(3-thienylmethyl) substituted variant is not presently available in the public domain.

The following sections outline the general principles and established research findings for related sulfamide and sulfonamide compounds, which could provide a theoretical framework for future studies on this compound.

Sulfamide-Containing Schiff Base Complexes

Schiff bases derived from sulfonamides are a significant class of ligands in coordination chemistry, known for their versatile chelating properties and the diverse biological activities of their metal complexes. rasayanjournal.co.in The formation of a Schiff base typically involves the condensation reaction between a primary amine, such as the amino group of a sulfonamide, and an aldehyde or ketone. rasayanjournal.co.in The resulting imine or azomethine group (-C=N-) is a key feature for coordination with metal ions.

While no specific Schiff bases of this compound are documented, the general synthetic route would theoretically involve the reaction of a suitable amino-functionalized derivative of this compound with a carbonyl compound. The thienyl group might influence the electronic properties and coordination behavior of the resulting Schiff base ligand.

Table 1: Examples of Studied Sulfonamide-Derived Schiff Base Metal Complexes (Note: This table presents data for related sulfonamide compounds, not this compound, to illustrate the general field of research.)

| Sulfonamide Precursor | Carbonyl Compound | Metal Ion(s) | Resulting Complex Geometry | Reference |

| Sulfamethoxazole | 3-(2-furyl)acrolein | Zn(II) | Not specified | mdpi.com |

| Sulfametrole | o-vanilin | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(III), U(VI) | Octahedral | nih.gov |

| Sulphanilamide | Imidazole-2-carboxaldehyde | Ni(II) | Square Planar | rasayanjournal.co.in |

| Sulphanilamide | Dehydroacetic acid | Ni(II) | Square Planar | rasayanjournal.co.in |

Metal Coordination Chemistry of Sulfamide Ligands

Sulfamide and sulfonamide derivatives are known to act as versatile ligands, coordinating to metal ions through various donor atoms, most commonly nitrogen and oxygen. nih.govmdpi.com The coordination mode can be influenced by the nature of the metal ion, the solvent system, and the specific substituents on the sulfamide backbone. For instance, in many sulfonamide-metal complexes, coordination occurs through the nitrogen atom of the sulfonamide group and an oxygen atom of the sulfonyl group, forming stable chelate rings. mdpi.com

In the hypothetical case of this compound acting as a ligand, coordination could potentially involve the nitrogen atoms of the sulfamide group and possibly the sulfur atom of the thienyl ring, depending on the steric and electronic environment. The coordination of metal ions to sulfonamide-based ligands has been shown to enhance their biological activity in some cases. nih.gov

Integration into Heterocyclic Molecular Frameworks

The synthesis of novel heterocyclic compounds incorporating a sulfamide or sulfonamide moiety is an active area of research, driven by the diverse pharmacological properties of such molecules. nih.gov Sulfonamides can be key precursors or building blocks in the construction of various heterocyclic rings. For example, the sulfonamide nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. nih.gov

While there is no specific literature on the integration of this compound into more complex heterocyclic systems, general synthetic strategies for related compounds often involve multi-step reactions. These can include the initial synthesis of a sulfonamide derivative which is then subjected to cyclization reactions to build the desired heterocyclic framework. nih.gov The presence of the thienyl group in this compound could offer a site for further chemical modification or participation in cyclization reactions.

Functional Roles in Chemical Synthesis and Materials Science

N-(3-Thienylmethyl)sulfamide as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a unique combination of reactive sites, primarily the thiophene (B33073) ring and the sulfamide (B24259) moiety. These features allow it to be a valuable precursor and building block in the construction of a diverse array of organic compounds.

The thiophene ring is a cornerstone in the synthesis of fused heterocyclic systems, particularly thienopyridines, which are prevalent scaffolds in medicinal chemistry. scispace.comnih.gov Thienopyridine derivatives are known to possess a wide range of biological activities, including antibacterial and antihypertensive properties. scispace.com The synthesis of these polycyclic systems often involves the cyclization of functionalized thiophene precursors. nih.govresearchgate.net

While specific synthetic routes starting directly from this compound are not extensively documented in leading literature, its structure is emblematic of the type of thiophene-containing starting materials used in this area of synthesis. For instance, the synthesis of thienopyridines frequently begins with thiophene derivatives bearing amine or activated methylene (B1212753) groups, which participate in condensation and cyclization reactions to form the fused pyridine (B92270) ring. nih.gov The thienylmethyl group in this compound provides the core thiophene structure, and the sulfamide group can be envisioned as a modifiable handle or a precursor to an amine after a deprotection/conversion step, thus positioning it as a potential starting point for such synthetic endeavors.

Table 1: Illustrative Examples of Thiophene Precursors in Heterocycle Synthesis

| Precursor Compound | Target Heterocycle | Key Reaction Type | Reference |

|---|---|---|---|

| Thiophene-2-ethylamine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Pictet-Spengler type cyclization | nih.gov |

| 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thione | Thieno[2,3-b]pyridines | Intramolecular Cyclization | scispace.comresearchgate.net |

This table provides examples of related thiophene compounds used as precursors to illustrate the synthetic utility of the thiophene core.

The concept of "building blocks" in organic synthesis refers to molecules that can be reliably incorporated into larger, more complex structures. nih.govdiva-portal.org this compound fits this description due to its distinct chemical functionalities. The thiophene ring can undergo various transformations such as electrophilic substitution, metalation followed by reaction with electrophiles, and cross-coupling reactions. chemrxiv.org The sulfamide group (-NHSO₂NH₂) provides two nucleophilic nitrogen atoms and acidic protons, allowing for further derivatization, such as alkylation, acylation, or participation in condensation reactions. researchgate.netnih.gov

This dual functionality makes it a candidate for constructing molecules where both a heteroaromatic component and a flexible, hydrogen-bond-donating linker are required. The development of novel sulfonimidamide-based amino acid building blocks highlights a similar strategy where sulfur-nitrogen bonds are central to creating new molecular architectures for peptidomimetics and other complex targets. researchgate.net

Applications in Protecting Group Chemistry

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from reacting while transformations occur elsewhere in the molecule. wikipedia.orgucoz.comorganic-chemistry.org The sulfonyl group is a well-established and robust protecting group for amines, forming a stable sulfonamide linkage. youtube.com

The this compound contains a sulfamide group, which is structurally related to the sulfonamide group. When one of the nitrogen atoms of the sulfamide is attached to a parent molecule, it can serve as a protecting group for that amine. The key characteristics of sulfonamide-based protecting groups are:

Installation: They are typically formed by reacting an amine with a sulfonyl chloride in the presence of a base. youtube.com

Stability: Sulfonamides are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This stability is due to the delocalization of the nitrogen lone pair into the electron-withdrawing sulfonyl group. youtube.com

Deprotection: The removal of a sulfonamide protecting group is often challenging and requires specific, harsh conditions. Common methods include treatment with strong acid (e.g., HBr) at high temperatures or using dissolving metal reduction conditions, such as sodium or lithium in liquid ammonia. youtube.com

The stability of the sulfonamide linkage makes it suitable for syntheses where other, more labile protecting groups like Boc (tert-Butyloxycarbonyl) or Cbz (Carbobenzyloxy) would not survive. ucoz.com

Exploration in Anion-Binding Catalysis

The field of supramolecular chemistry has seen significant interest in the development of synthetic receptors for anion binding, which has applications in sensing, transport, and catalysis. rsc.org The primary interaction responsible for anion recognition is hydrogen bonding, where N-H groups act as effective hydrogen bond donors.

The sulfamide moiety in this compound possesses two N-H groups. The protons on these nitrogen atoms are rendered acidic by the adjacent electron-withdrawing sulfuryl (SO₂) group, making them potent hydrogen bond donors. This structural feature is analogous to that found in other successful anion-binding motifs like ureas, thioureas, and squaramides. rsc.orgrsc.org Research into squaramide-based receptors, for instance, has demonstrated their remarkable ability to bind and transport anions. rsc.orgrsc.org Similarly, novel receptors incorporating sulfinyl squaramides have been designed and synthesized, showing strong interactions with various inorganic anions. researchgate.net

The exploration of this compound and related sulfamide-containing molecules in anion-binding catalysis is based on this principle. By orienting the N-H donors correctly, these molecules can form a binding pocket for an anion, stabilizing transition states in which an anion is involved, thereby catalyzing the reaction.

Integration into Polymeric and Supramolecular Architectures

The unique structural features of this compound make it an attractive candidate for incorporation into larger, well-ordered systems like polymers and supramolecular assemblies. The thiophene unit is a well-known component of conducting polymers and functional organic materials, while the sulfamide group offers opportunities for forming strong, directional hydrogen bonds. chemrxiv.orgnih.gov

Supramolecular structures are formed through non-covalent interactions, such as hydrogen bonding. rsc.org The ability of the sulfamide group to both donate and accept hydrogen bonds allows it to direct the self-assembly of molecules into defined architectures like chains, sheets, or more complex networks. nih.gov

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This reversibility allows for the creation of "smart" materials and dynamic networks that can adapt their structure in response to external stimuli. deliuslab.com While disulfide exchange is a well-studied dynamic covalent reaction, research is expanding to other reversible linkages. researchgate.net

Polysulfamides, polymers containing repeating sulfamide units, could potentially be integrated into dynamic networks. If a derivative of this compound were created with two reactive sites for polymerization (e.g., by introducing another reactive group on the thiophene ring), it could serve as a monomer. The resulting polysulfamide chain would feature regular hydrogen-bonding motifs. The development of polymers using Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, which creates stable sulfur(VI) linkages, demonstrates the robustness of incorporating such groups into polymer backbones. nih.gov Although the sulfamide linkage itself is generally not considered reversible under mild conditions, its incorporation into polymers containing other dynamic covalent bonds could lead to novel materials with unique structural and adaptive properties.

Advanced Research Perspectives and Future Directions

Development of Novel and Efficient Synthetic Routes

The classical synthesis of sulfonamides, which typically involves the reaction of a sulfonyl chloride with an amine, often suffers from drawbacks such as the use of harsh reagents and limited substrate scope. frontiersrj.com Modern synthetic chemistry is continuously striving for more efficient, atom-economical, and environmentally benign methodologies. Future research in the synthesis of N-(3-Thienylmethyl)sulfamide and its analogs could focus on several promising strategies:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of transition metals like palladium, copper, and rhodium has revolutionized the formation of carbon-nitrogen and sulfur-nitrogen bonds. bohrium.com Developing catalytic methods for the direct sulfonamidation of 3-thienylmethylamine (B1225077) or the coupling of a sulfamide (B24259) precursor with a 3-thienylmethyl halide would represent a significant advancement. These methods often offer milder reaction conditions and greater functional group tolerance. bohrium.com

C-H Activation/Amination: Direct C-H functionalization is a powerful tool for streamlining synthetic sequences. Investigating the direct amination of C-H bonds in the 3-methylthiophene (B123197) precursor with a sulfamide source could provide a highly efficient and step-economical route to the target molecule and its derivatives. bohrium.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reaction control. bohrium.com The development of a flow-based synthesis for this compound could enable its rapid and efficient production, facilitating further studies and applications.

Alternative Sulfonylating Agents: Moving beyond traditional sulfonyl chlorides, research into the use of more stable and selective sulfonylating agents, such as sulfonyl fluorides or pre-activated sulfonamide donors, could lead to cleaner and more efficient synthetic protocols. nih.gov

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com These in silico methods can significantly accelerate the research and development process by predicting the properties and activities of novel compounds before their synthesis, saving time and resources. For this compound, computational approaches can be employed in several ways:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound in silico (e.g., by introducing substituents on the thienyl ring or modifying the sulfamide group), it is possible to build computational models that predict how these changes will affect its biological activity or material properties.

Pharmacophore Modeling and Virtual Screening: If a specific biological target is identified for this compound derivatives, pharmacophore models can be generated to define the essential structural features required for activity. These models can then be used to virtually screen large compound libraries to identify new potential hits.

Prediction of Physicochemical Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties for new derivatives, including their electronic structure, reactivity, and spectroscopic signatures. mdpi.com This information can guide the selection of the most promising candidates for synthesis and experimental evaluation. The table below illustrates the types of data that can be generated through computational studies.

| Property | Predicted Value |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 8.1 eV |

This is a hypothetical data table for illustrative purposes.

Investigation of Unexplored Reactivity Profiles

The reactivity of the this compound scaffold is largely unexplored. A detailed investigation of its chemical behavior could reveal novel transformations and open up new avenues for the synthesis of complex molecules. Key areas of interest include:

Reactions at the Sulfonamide N-H Group: The acidic proton of the sulfonamide can be deprotonated to generate a nucleophilic nitrogen anion. wikipedia.org Exploring the reactions of this anion with various electrophiles could lead to a wide range of N-substituted derivatives with potentially interesting properties.

Modifications of the Thiophene (B33073) Ring: The thiophene ring is known to undergo various electrophilic substitution reactions. Investigating reactions such as halogenation, nitration, and Friedel-Crafts acylation on the this compound core could provide access to a diverse library of new compounds.

Cyclization Reactions: Intramolecular reactions involving the sulfamide and thienyl moieties could lead to the formation of novel heterocyclic systems. For example, intramolecular C-H amination could be a powerful strategy for constructing fused ring systems. nih.gov

Reactivity as a Ligand: The presence of multiple heteroatoms (N, S, O) suggests that this compound could act as a ligand for various metal ions. The synthesis and characterization of metal complexes of this molecule could lead to new catalysts or materials with interesting electronic or magnetic properties.

Integration into Novel Chemical Systems for Advanced Applications

Beyond its potential as a standalone molecule, this compound can be incorporated as a building block into larger and more complex chemical systems to create materials with advanced functionalities.

Polymer Chemistry: The sulfamide and thienyl groups can be functionalized with polymerizable groups, allowing for the incorporation of this compound into polymers. This could lead to the development of new materials with tailored properties, such as enhanced thermal stability, specific recognition capabilities, or interesting electronic properties derived from the thiophene units.

Supramolecular Chemistry: The ability of the sulfonamide group to participate in hydrogen bonding makes this compound an interesting candidate for the construction of supramolecular assemblies. By designing molecules with complementary recognition sites, it may be possible to create self-assembling systems such as gels, liquid crystals, or molecular capsules.

Materials Science: Thiophene-containing molecules are widely used in organic electronics. mdpi.com By incorporating the this compound unit into conjugated systems, it may be possible to develop new organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials. The sulfamide group could serve to modulate the electronic properties and solid-state packing of these materials.

Q & A

Q. What synthetic methodologies are established for preparing N-(3-Thienylmethyl)sulfamide and related sulfamide derivatives?

The synthesis of sulfamide derivatives typically involves coupling reactions between amines and sulfamoyl chlorides. For example, analogous compounds like N-(Chroman-2-ylmethyl)sulfamide are synthesized via activation of carboxylic acids (e.g., using 1-hydroxybenzotriazole and EDC), followed by reduction (e.g., LiAlH4 in THF) and purification via flash chromatography . For this compound, a similar approach could involve reacting 3-thienylmethylamine with sulfamoyl chloride under controlled pH conditions, followed by purification using solvent systems like ethyl acetate/methanol.

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray photoelectron spectroscopy (XPS) is critical for analyzing sulfur environments in sulfamides. For instance, sulfamide moieties exhibit a distinct S2p3/2 peak at ~168.4 eV, confirmed by theoretical S/N intensity ratios . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further validate molecular structure, while density functional theory (DFT) calculations can predict electrostatic potential (ESP) distributions, which influence reactivity (e.g., interactions in perovskite films) .

Q. What preclinical models are used to evaluate the anticonvulsant activity of sulfamide derivatives?

The maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure models are standard for assessing broad-spectrum anticonvulsants. For example, JNJ-26489112 (a sulfamide derivative) showed efficacy in MES, PTZ, and hippocampal kindling models, with therapeutic indices calculated via rotorod ataxia tests . Dose-response studies in rodents are essential to determine ED50 (effective dose) and TD50 (toxic dose) values.

Advanced Research Questions

Q. How can researchers address challenges in the hydrolytic stability of sulfamide linkers for bioconjugation?

Sulfamide linkers in antibody-drug conjugates (ADCs) require optimization for stability under physiological conditions. Hydrolysis studies using XPS and isotopic labeling (e.g., stable isotope analysis of sulfamide precursors) can track degradation pathways . For instance, conversion rates of sulfamide groups on gold surfaces were quantified via S2p/N1s XPS signals, revealing ~47% stability under mild conditions . Adjusting substituents on the thienyl group may enhance steric protection against hydrolysis.

Q. What strategies improve the neuroprotective efficacy of sulfamide-based anticonvulsants in refractory epilepsy models?

Combining sulfamide derivatives with modulators of ion channels (e.g., Na⁺ or Ca²⁺ channels) may enhance efficacy. JNJ-26990990 advanced to clinical trials due to its dual action on seizure suppression and neuroprotection, validated via hippocampal neuron viability assays under glutamate toxicity . In vitro electrophysiology (e.g., patch-clamp) can identify compound effects on neuronal excitability.

Q. How does the electronic structure of this compound influence its application in perovskite solar cells?

Sulfamides with electron-enriched thione groups (e.g., sulfur ESP values ~-0.5 eV) stabilize lead-halide interactions in CsPbI3 perovskite films. DFT-based ESP mapping and resonance analysis guide molecular design to improve crystallization and phase stability . Spin-coating this compound-doped precursors under inert atmospheres can yield films with reduced defect density.

Q. What analytical techniques differentiate synthetic pathways of sulfamide derivatives in forensic investigations?

Stable isotope ratio analysis (SIRA) of sulfur and nitrogen isotopes in precursors (e.g., sulfamide vs. thienylmethylamine) can trace synthetic routes. For example, isotopic signatures of TETS (a banned compound) were linked to its sulfamide source via gas chromatography-isotope ratio mass spectrometry (GC-IRMS) .

Methodological Considerations

Q. How to optimize reaction conditions for sulfamide functionalization on gold surfaces?

Self-assembled monolayers (SAMs) of sulfamides require mild conditions (e.g., room temperature, anhydrous solvents) to prevent desorption. XPS analysis of SAMs functionalized with fluorobenzene-sulfamide showed a single F1s peak at 687.3 eV, confirming successful conjugation . Conversion rates (~47%) are calculated by comparing sulfamide S2p signals with bound/unbound sulfur intensities.

Q. What in vitro assays assess the cytotoxicity and metabolic stability of sulfamide derivatives?

Hepatic microsomal stability assays (e.g., human liver microsomes) measure metabolic half-life (t½). Cytotoxicity is evaluated via MTT assays in HEK293 or HepG2 cells. For JNJ-26489112, a >4-hour t½ and IC50 >100 µM indicated favorable pharmacokinetics .

Q. How to resolve contradictions in sulfamide linker performance across ADC platforms?

Comparative studies of Synaffix’s sulfamide linkers (PCT patents) highlight the impact of glycosyltransferase modifications on conjugate stability. For example, β(1,4)-N-acetylgalactosaminyl transferase-treated linkers showed improved serum stability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.